molecular formula C7H5F4N B1318784 5-Fluoro-2-(trifluoromethyl)aniline CAS No. 827-20-3

5-Fluoro-2-(trifluoromethyl)aniline

Cat. No.: B1318784
CAS No.: 827-20-3
M. Wt: 179.11 g/mol
InChI Key: LBSBTIMHMYAFFS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H5F4N . It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2-(trifluoromethyl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which often exhibit enhanced chemical stability and bioactivity .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Fluorinated anilines are known to improve the metabolic stability and bioavailability of pharmaceuticals .

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. Its unique chemical properties make it an effective component in formulations designed to protect crops from pests and diseases .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)aniline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, thereby improving its efficacy .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Amino-4-fluorobenzotrifluoride
  • α,α,α,6-Tetrafluoro-m-toluidine

Comparison: 5-Fluoro-2-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSBTIMHMYAFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590709
Record name 5-Fluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-20-3
Record name 5-Fluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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